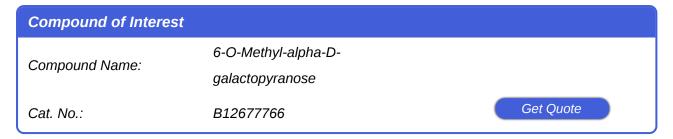


Characterization of 6-O-Methyl-alpha-D-galactopyranose Derivatives: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of **6-O-Methyl-alpha-D-galactopyranose** derivatives. It includes methodologies for synthesis and analysis, along with key quantitative data to aid in the identification and application of these compounds.

Introduction

6-O-Methyl-alpha-D-galactopyranose and its derivatives are a class of carbohydrate molecules with significant potential in various fields, including glycobiology and medicinal chemistry. The selective modification at the C-6 position of the galactose ring can influence their biological activity, making them interesting candidates for drug discovery and as biochemical probes. This document outlines the synthesis and characterization of key derivatives, providing researchers with the necessary information to replicate and build upon these findings.

Synthesis Protocols Synthesis of Methyl 6-O-tosyl-alpha-Dgalactopyranoside



This protocol describes a selective two-step synthesis of methyl 6-O-tosyl-alpha-D-galactopyranoside, a key intermediate for further derivatization.[1]

Materials:

- Methyl alpha-D-galactopyranoside
- 4-toluenesulfonyl chloride (TsCl)
- · Dry pyridine
- Ice-water
- Ethanol

Procedure:

- Dissolve methyl alpha-D-galactopyranoside (50 mmol) in dry pyridine (40 ml) with stirring.
- Cool the solution to -50 °C.
- Add 4-toluenesulfonyl chloride (55 mmol) in small portions to the stirred solution.
- Keep the reaction mixture in a freezer overnight.
- Allow the mixture to reach room temperature.
- Pour the reaction mixture into ice-water (250 ml).
- Filter the resulting precipitate.
- Recrystallize the crude product from ethanol to yield pure methyl 6-O-tosyl-alpha-D-galactopyranoside as white crystals.[1]

Expected Yield: ~90%[1]

Synthesis of Methyl 6-O-(4-bromobenzoyl)-β-D-galactopyranoside



This protocol details the synthesis of an acylated derivative at the C-6 position.

Materials:

- Methyl β-D-galactopyranoside
- 4-bromobenzoyl chloride
- · Dry pyridine
- Ethyl acetate (EtOAc)
- n-Hexane (n-C₆H₁₄)

Procedure:

- Dissolve methyl β-D-galactopyranoside in dry pyridine.
- Cool the solution to -5 °C.
- Add 4-bromobenzoyl chloride and stir the reaction mixture.
- Perform a standard aqueous workup.
- Purify the product by column chromatography.
- Recrystallize the purified product from EtOAc-n-hexane to obtain methyl 6-O-(4-bromobenzoyl)-β-D-galactopyranoside as needles.[2]

Expected Yield: ~70.55%[2]

Characterization Data

The structural confirmation of **6-O-Methyl-alpha-D-galactopyranose** derivatives is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy



Table 1: 13 C NMR Chemical Shifts (δ , ppm) for Methyl-alpha-D-galactopyranoside and a Derivative

Carbon	Methyl-alpha-D- galactopyranoside (in D₂O) [3]	Methyl 6-O-valeroyl-α-D- galactopyranoside (Valeroyl Group)[4]
C-1	100.2	-
C-2	69.1	-
C-3	70.0	-
C-4	70.6	-
C-5	71.5	-
C-6	61.9	-
OCH ₃	55.8	-
СО	-	173.9
CH ₂	-	33.9
CH ₂	-	27.0
CH ₂	-	22.2
СНз	-	13.6

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for a 6-O-Acylated Derivative

Proton	Methyl 6-O-valeroyl-α-D- galactopyranoside[4]
H-6	4.36
H-6'	4.27

The downfield shift of H-6 and H-6' protons compared to the parent methyl α -D-galactopyranoside (typically around 3.7-3.8 ppm) is indicative of acylation at the C-6 position.



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Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation patterns of these derivatives. For instance, in the analysis of methylated galactose isomers, ammonium adducts are often observed. Under collision-induced dissociation (CID), the fragmentation of these adducts typically involves the loss of ammonia (m/z 195) and the subsequent loss of methanol (m/z 163).[5]

Biological Activity and Applications

Derivatives of **6-O-Methyl-alpha-D-galactopyranose** have shown promising biological activities.

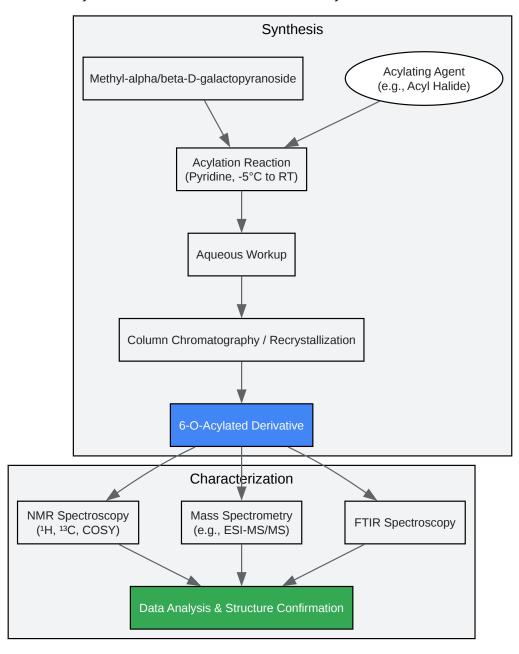
- Enzyme Inhibition: Methyl α-D-galactopyranoside has been identified as a potent inhibitor of α-galactosidases from Debaryomyces hansenii. The presence of a hydroxyl group at the C-6 position is suggested to be important for recognition by these enzymes.[1]
- Antimicrobial Activity: Acylated derivatives of methyl β-D-galactopyranoside have demonstrated significant antibacterial and antifungal properties.[2][6] For example, certain esters of methyl α-D-galactopyranoside have shown better antifungal than antibacterial activities.[4]

Visualized Workflows and Pathways General Synthesis Workflow for 6-O-Acylated Derivatives

The following diagram illustrates a typical workflow for the synthesis and characterization of 6-O-acylated galactopyranoside derivatives.



Synthesis and Characterization of 6-O-Acylated Derivatives



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Caption: Workflow for the synthesis and spectroscopic characterization of 6-O-acylated galactopyranosides.

Proposed Mechanism of α-Galactosidase Inhibition

The inhibitory activity of 6-O-methyl-alpha-D-galactopyranoside derivatives against α -galactosidase can be conceptualized as a competitive binding process at the enzyme's active site.

Caption: Competitive inhibition of α -galactosidase by a **6-O-Methyl-alpha-D-galactopyranose** derivative.

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